molecular formula C12H7ClN2 B3335834 6-Chlorobenzo[C][1,8]naphthyridine CAS No. 1416438-36-2

6-Chlorobenzo[C][1,8]naphthyridine

Cat. No.: B3335834
CAS No.: 1416438-36-2
M. Wt: 214.65
InChI Key: DKUJCKVKOUSTPO-UHFFFAOYSA-N
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Description

6-Chlorobenzo[c][1,8]naphthyridine (CAS 1416438-36-2) is a nitrogen-containing heterocyclic compound with a molecular formula of C12H7ClN2 and a molecular weight of 214.65 g/mol. It serves as a key synthetic intermediate and scaffold in medicinal chemistry, particularly for developing novel antimicrobial and anticancer agents . Research indicates that 1,8-naphthyridine derivatives exhibit a significant capacity to enhance the efficacy of fluoroquinolone antibiotics (such as norfloxacin and ofloxacin) against multi-resistant bacterial strains like Escherichia coli and Staphylococcus aureus . This antibiotic-modulating activity is attributed to a synergistic mechanism, potentially involving the inhibition of bacterial efflux pumps and interaction with topoisomerase enzymes . Furthermore, structural hybrids incorporating the 1,8-naphthyridine core are being investigated as potential inhibitors of SARS-CoV-2 proteins and have demonstrated promising in vitro cytotoxicity against cancer cell lines, highlighting their broad therapeutic potential . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chlorobenzo[c][1,8]naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2/c13-11-9-5-2-1-4-8(9)10-6-3-7-14-12(10)15-11/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUJCKVKOUSTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N=CC=C3)N=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701287367
Record name Benzo[c][1,8]naphthyridine, 6-chloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416438-36-2
Record name Benzo[c][1,8]naphthyridine, 6-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416438-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[c][1,8]naphthyridine, 6-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701287367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 6 Chlorobenzo C 1 2 Naphthyridine and Its Precursors

Strategies for Constructing the Benzo[c]rsc.orgnih.govnaphthyridine Core

The formation of the fused four-ring system of benzo[c] rsc.orgnih.govnaphthyridine is a key challenge that has been addressed through various synthetic approaches. These methods primarily focus on the sequential or concerted formation of the pyridine (B92270) rings fused to a benzene (B151609) core.

Cyclocondensation and Annulation Reactions Towards the Benzo[c]rsc.orgnih.govnaphthyridine System

Cyclocondensation and annulation reactions are fundamental to building the benzo[c] rsc.orgnih.govnaphthyridine framework. These reactions typically involve the formation of one or more rings in a single step from acyclic or partially cyclized precursors. For instance, the reaction of 1-methoxyisoquinolin-3-amine (B1611324) with ethyl acetoacetate (B1235776) can lead to benzo[c] rsc.orgnih.govnaphthyridinones, which are precursors to the target molecule. The conditions of the cyclization play a crucial role in determining the final isomer. While a Conrad-Limpach synthesis yields the 4(1H)-one, using hot polyphosphoric acid under Knorr conditions also produces the same isomer. However, a less acidic medium like hot acetic acid favors the formation of the 2(1H)-one. researchgate.net

Another approach involves the intramolecular Diels-Alder cycloaddition of aryl oxazoles. This method has been developed as a high-yielding route to benzo[h]-1,6-naphthyridine systems and showcases the power of intramolecular cyclizations in constructing complex heterocyclic systems. clockss.org

Application of Classical Named Reactions to Naphthyridine Synthesis

Several classical named reactions, traditionally used for quinoline (B57606) synthesis, have been adapted for the synthesis of naphthyridines and their benzo-fused analogues. nih.gov

The Friedländer annulation is a prominent method for synthesizing both quinolines and naphthyridines. nih.govnih.gov This reaction involves the condensation of a 2-aminoaryl or 2-aminoheteroaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govtsijournals.com Recent advancements have focused on developing more environmentally friendly and efficient protocols, such as using water as a solvent and biocompatible ionic liquids like choline (B1196258) hydroxide (B78521) as catalysts for the gram-scale synthesis of 1,8-naphthyridines. nih.govacs.org Microwave-assisted, solvent-free Friedländer synthesis catalyzed by DABCO has also been reported as a rapid and eco-friendly method. tsijournals.com

The Skraup and Doebner-von Miller reactions , originally designed for quinoline synthesis, can also be applied to naphthyridine synthesis. The Skraup reaction involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. A modified Skraup reaction has been used to prepare substituted 1,8-naphthyridines. thieme-connect.de The Doebner-von Miller reaction is a more general method that utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. wikipedia.orgsynarchive.com The mechanism of this reaction is complex and has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.org

The Doebner reaction , which typically involves the reaction of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids, serves as another versatile tool. wikipedia.org It has been employed in the synthesis of various substituted quinolines, and by extension, can be adapted for naphthyridine synthesis. nih.govresearchgate.net

Reaction NameReactantsProductKey Features
Friedländer Annulation 2-Aminoaryl/heteroaryl aldehyde or ketone + α-Methylene compoundQuinolines/NaphthyridinesVersatile, can be catalyzed by acids or bases. nih.govnih.gov
Skraup Reaction Aniline + Glycerol + Sulfuric acid + Oxidizing agentQuinolines/NaphthyridinesHarsh conditions, but effective for certain substrates. thieme-connect.de
Doebner-von Miller Reaction Aniline + α,β-Unsaturated aldehyde/ketoneQuinolines/NaphthyridinesMore general than Skraup, acid-catalyzed. wikipedia.orgsynarchive.com
Doebner Reaction Aniline + Aldehyde + Pyruvic acidQuinoline-4-carboxylic acidsUseful for introducing a carboxylic acid group. wikipedia.org

Multicomponent Reaction Approaches for Fused Naphthyridines

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like fused naphthyridines in a single step, adhering to the principles of green chemistry. rsc.orgnih.govdigitellinc.com These reactions combine three or more starting materials to form a product that incorporates all or most of the atoms of the reactants. rsc.org

An example is the regioselective, one-pot, multi-component synthesis of benzo[c]pyrazolo rsc.orgorganic-chemistry.orgnaphthyridines from isatin, malononitrile (B47326), and 3-aminopyrazole (B16455) in water. rsc.orgresearchgate.netnih.govscilit.com This reaction proceeds through a Knoevenagel condensation, followed by a Michael addition, cyclization, and aromatization sequence. rsc.orgresearchgate.net Similarly, a three-component condensation of 2-aminopyridines, malononitrile or cyanoacetates, and aldehydes can produce 1,8-naphthyridine (B1210474) derivatives. organic-chemistry.org Pseudo-multicomponent reactions, where one reactant participates in multiple steps, have also been developed for synthesizing fused naphthyridine systems. rsc.org

Regioselective Introduction and Retention of the Chloro Substituent at Position 6

The precise installation of a chlorine atom at the 6-position of the benzo[c] rsc.orgnih.govnaphthyridine core is a critical step in the synthesis of the target compound. This requires either direct, regioselective chlorination of the pre-formed naphthyridine scaffold or the use of precursors where the chloro group is already strategically placed.

Directed Halogenation Techniques for Naphthyridine Scaffolds

Direct chlorination of a benzo[c] rsc.orgnih.govnaphthyridine system can be challenging due to the multiple reactive positions on the heterocyclic rings. However, specific reagents can achieve regioselective halogenation. For instance, phosphorus oxychloride (POCl₃) is a common reagent used to convert hydroxyl or oxo groups on heterocyclic rings into chloro substituents. The reaction of 2-methyl-6-phenylbenzo[c] rsc.orgorganic-chemistry.orgnaphthyridines with POCl₃ has been shown to yield the corresponding 4-chloro derivative. nsc.ru Similarly, naphthyridinediones can be treated with phosphorus oxychloride to produce chloronaphthyridinones. nih.gov

Precursor Design and Chemical Transformations for Chloro Group Incorporation

A more controlled approach involves designing precursors that already contain a chlorine atom at the desired position or a functional group that can be readily converted to a chloro group. This strategy ensures the regioselectivity of the chlorination.

For example, the synthesis of 10-chloro-1,2,3,4-tetrahydrobenzo[b] rsc.orgchemicalpapers.comnaphthyridines has been achieved through the condensation of chloro-substituted anthranilic acids with piperidones in the presence of phosphorus oxychloride. nih.gov A new methodology for generating 6-chloro dibenzo[c,f] rsc.orgorganic-chemistry.orgnaphthyridine derivatives starts from substituted anilines and proceeds through several intermediates, including a 6-hydroxy dibenzo[c,f] rsc.orgorganic-chemistry.orgnaphthyridine which is then converted to the final chloro derivative. ijasrm.com The presence of a fluorine atom or other halogen at the C-6 position has been noted to significantly affect the biological activity of 1,8-naphthyridine derivatives. researchgate.net

PrecursorReagent/ReactionProductReference
6-Hydroxy dibenzo[c,f] rsc.orgorganic-chemistry.orgnaphthyridineChlorinating agent6-Chloro dibenzo[c,f] rsc.orgorganic-chemistry.orgnaphthyridine ijasrm.com
Chloro-substituted anthranilic acids + PiperidonesPhosphorus oxychloride10-Chloro-1,2,3,4-tetrahydrobenzo[b] rsc.orgchemicalpapers.comnaphthyridines nih.gov
2-Methyl-6-phenylbenzo[c] rsc.orgorganic-chemistry.orgnaphthyridinePOCl₃4-Chloro-2-methyl-6-phenylbenzo[c] rsc.orgorganic-chemistry.orgnaphthyridine nsc.ru
NaphthyridinedionesPhosphorus oxychlorideChloronaphthyridinones nih.gov

Advanced Synthetic Protocols and Catalysis in 6-Chlorobenzo[c]researchgate.netnih.govnaphthyridine Formation

The formation of the 6-Chlorobenzo[c] researchgate.netnih.govnaphthyridine skeleton is not typically achieved through a single reaction but rather through a sequence of reactions where advanced catalytic methods play a pivotal role. These methods are essential for constructing the intricate fused-ring system and for introducing the key chloro-substituent.

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) for Precursors and Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex aromatic and heteroaromatic structures, including the precursors to 6-Chlorobenzo[c] researchgate.netnih.govnaphthyridine. These reactions enable the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to building the target molecule and its analogues.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with a halide or triflate. organic-chemistry.orglibretexts.org In the context of 6-Chlorobenzo[c] researchgate.netnih.govnaphthyridine synthesis, it could be employed to either couple a pre-functionalized pyridine or quinoline precursor with an arylboronic acid to construct the benzo-fused ring system or to derivatize the final molecule. The general mechanism involves the oxidative addition of a palladium(0) catalyst to the halide, followed by transmetalation with the boron reagent (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The stability, low toxicity, and commercial availability of many boronic acids make this a widely used method. organic-chemistry.org

Stille Coupling: The Stille reaction also facilitates C-C bond formation by coupling an organotin reagent with an organic halide. wikipedia.org While the toxicity of organostannanes is a concern, the reaction is known for its tolerance of a wide variety of functional groups. This method could be applied in scenarios where the Suzuki coupling is not effective. For the synthesis of chlorine-containing aromatic compounds, the Stille reaction can be optimized to achieve high selectivity, coupling at a more reactive site (e.g., a bromine) while leaving a chlorine atom untouched. rsc.org The reaction mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination.

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern C-N bond formation, involving the palladium-catalyzed coupling of an amine with an aryl halide or triflate. wikipedia.orgrug.nl Its development has significantly expanded the ability to synthesize aryl amines. wikipedia.org In a potential synthesis of 6-Chlorobenzo[c] researchgate.netnih.govnaphthyridine, this reaction is crucial for preparing aminopyridine or aminoquinoline precursors, which are common starting points for Friedländer-type cyclizations to form the naphthyridine core. Furthermore, the chlorine atom at the 6-position of the final product serves as a handle for further derivatization via Buchwald-Hartwig amination, allowing for the introduction of various amine-containing substituents. nih.gov The success of this reaction often depends on the use of specialized, bulky, electron-rich phosphine (B1218219) ligands that facilitate the catalytic cycle. libretexts.orgyoutube.com

ReactionBond FormedKey ReagentsPrimary Application in Synthesis
Suzuki-Miyaura CouplingCarbon-Carbon (C-C)Organoboron compound + Organic halide, Pd catalyst, BaseAssembly of the benzo ring onto a naphthyridine precursor; Derivatization. organic-chemistry.orgresearchgate.net
Stille CouplingCarbon-Carbon (C-C)Organotin compound + Organic halide, Pd catalystC-C bond formation with high functional group tolerance. nih.govwikipedia.org
Buchwald-Hartwig AminationCarbon-Nitrogen (C-N)Amine + Organic halide, Pd catalyst, Base, Phosphine ligandSynthesis of amino-substituted precursors; Derivatization at the 6-chloro position. wikipedia.orgnih.gov

Green Chemistry Approaches and Sustainable Synthesis Methods

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly applied to the synthesis of complex heterocycles like aza-aromatics.

Sustainable Solvents: A significant green approach involves replacing hazardous organic solvents with more environmentally benign alternatives. Water has been successfully used as a solvent for the Friedländer reaction to produce substituted 1,8-naphthyridines in high yield, offering a mild and safer reaction medium. rsc.org

Solvent-Free Reactions: An even more sustainable strategy is the elimination of solvents altogether. Grinding techniques under solid-state, solvent-free conditions have been effectively used to synthesize derivatives of 1,8-naphthyridine, simplifying work-up procedures and minimizing waste. researchgate.net

Catalytic Efficiency: Utilizing highly efficient catalysts minimizes energy consumption and reduces the amount of catalyst waste. For instance, iron(III) chloride, an inexpensive and environmentally benign catalyst, has been used for the synthesis of 1,8-naphthyridine-oxadiazole derivatives. researchgate.net

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, are a prime example of high atom economy and are used in the synthesis of 1,8-naphthyridine derivatives. researchgate.net

Green Chemistry ApproachDescriptionBenefitExample Application for Aza-Aromatics
Use of Water as SolventReplacing volatile organic solvents with water.Reduced toxicity, cost, and environmental impact.Friedländer synthesis of 1,8-naphthyridines. rsc.org
Solvent-Free SynthesisReactions are conducted by grinding solid reagents together.Eliminates solvent waste, simplifies purification.Solid-state synthesis of 1,8-naphthyridine derivatives. researchgate.net
Multicomponent Reactions (MCRs)Three or more reactants combine in a one-pot reaction.High atom economy, reduced number of synthetic steps.Three-component condensation for 1,8-naphthyridines. organic-chemistry.org
Use of Eco-Friendly CatalystsEmploying non-toxic and abundant metal catalysts like iron.Lower cost and reduced environmental harm from heavy metals.Iron(III) chloride catalyzed synthesis of heterocycles. researchgate.net

Optimization of Reaction Conditions and Yield for 6-Chlorobenzo[c]researchgate.netnih.govnaphthyridine Synthesis

Optimizing reaction conditions is a critical process to maximize product yield, minimize reaction time, and ensure the economic viability of a synthetic route. nih.gov For the multi-step synthesis of 6-Chlorobenzo[c] researchgate.netnih.govnaphthyridine, each step, particularly the metal-catalyzed coupling reactions, must be carefully optimized.

Key parameters that influence the outcome of these reactions include the choice of catalyst, ligand, base, solvent, and temperature. For example, in Suzuki-Miyaura couplings, the combination of Pd(OAc)₂ with a phosphine ligand like PCy₃ is effective for triflate substrates, while other systems work better for chlorides. organic-chemistry.org The choice of base is also crucial; inorganic bases like Cs₂CO₃ or K₃PO₄ are commonly used and can significantly affect the reaction rate and yield.

In Buchwald-Hartwig aminations, the ligand choice is paramount. The development of increasingly sophisticated, sterically hindered phosphine ligands has enabled the coupling of a wider range of amines and aryl halides under milder conditions. libretexts.org

Modern approaches to reaction optimization utilize data-driven methods. Bayesian optimization, for instance, can guide the selection of experimental conditions to more rapidly identify high-yield reactions compared to traditional trial-and-error or even expert-driven approaches. nih.gov Such methods have been successfully applied to optimize conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.gov

The following interactive table illustrates how systematic variation of parameters can be used to optimize the yield of a hypothetical Suzuki-Miyaura coupling step in the synthesis of a precursor to 6-Chlorobenzo[c] researchgate.netnih.govnaphthyridine.

Ligand:

None P(t-Bu)₃ SPhos

Base:

K₂CO₃ Cs₂CO₃ t-BuOK

Temperature (°C):

25 (Room Temp) 80 110

CatalystLigandBaseTemperature (°C)Hypothetical Yield (%)Observation

Select conditions to see the hypothetical outcome.

Chemical Reactivity and Functionalization of 6 Chlorobenzo C 1 2 Naphthyridine

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

The chlorine atom at the 6-position of the benzo[c] researchgate.netnih.govnaphthyridine core is expected to be susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the nitrogen atoms in the heterocyclic system should activate the carbon-chlorine bond towards nucleophilic attack.

Reactivity with Diverse Nucleophiles (e.g., amines, alkoxides, thiols)

Based on studies of similar chloro-substituted aza-aromatic compounds, 6-Chlorobenzo[c] researchgate.netnih.govnaphthyridine would likely react with a variety of nucleophiles.

Amines: Reaction with primary and secondary amines is a common method for introducing nitrogen-based substituents. These reactions typically require heat and sometimes a base to proceed to completion. The resulting 6-amino-benzo[c] researchgate.netnih.govnaphthyridine derivatives are valuable for further synthetic transformations.

Alkoxides: Alkoxide nucleophiles, such as sodium methoxide (B1231860) or ethoxide, would be expected to displace the chloride to form the corresponding 6-alkoxybenzo[c] researchgate.netnih.govnaphthyridines. These reactions are generally carried out in the corresponding alcohol as the solvent.

Thiols: Thiolates are excellent nucleophiles for SNAr reactions. The reaction of 6-Chlorobenzo[c] researchgate.netnih.govnaphthyridine with thiols, in the presence of a base to generate the thiolate in situ, would yield 6-(alkylthio)- or 6-(arylthio)benzo[c] researchgate.netnih.govnaphthyridines. Research on other heteroaryl halides has shown that such reactions can often proceed smoothly. nsc.ru

Mechanistic Investigations of SNAr Pathways

The SNAr reaction of 6-Chlorobenzo[c] researchgate.netnih.govnaphthyridine is presumed to follow a two-step addition-elimination mechanism.

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step.

Leaving Group Departure: The chloride ion is subsequently eliminated, and the aromaticity of the benzo[c] researchgate.netnih.govnaphthyridine ring system is restored, yielding the substitution product.

The rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific reactants and reaction conditions.

Influence of Electronic and Steric Factors on Selectivity and Yield

The efficiency of the SNAr reaction on 6-Chlorobenzo[c] researchgate.netnih.govnaphthyridine would be governed by several factors:

Electronic Effects: The electron-deficient nature of the pyridine-like ring, enhanced by the nitrogen atoms, is crucial for activating the substrate towards nucleophilic attack. The precise positioning of the nitrogen atoms in the researchgate.netnih.govnaphthyridine isomer influences the electron distribution and, consequently, the reactivity at the C-6 position.

Steric Factors: The steric bulk of both the nucleophile and any substituents on the benzo[c] researchgate.netnih.govnaphthyridine core can impact the reaction rate and yield. Sterically hindered nucleophiles may react more slowly or require more forcing conditions. Similarly, substituents near the reaction center could impede the approach of the nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions of 6-Chlorobenzo[c]researchgate.netnih.govnaphthyridine

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The chloro-substituent on 6-Chlorobenzo[c] researchgate.netnih.govnaphthyridine serves as a handle for such transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with a halide. It is anticipated that 6-Chlorobenzo[c] researchgate.netnih.govnaphthyridine could be successfully coupled with various aryl- or vinylboronic acids or their esters in the presence of a palladium catalyst and a base.

This reaction would proceed through a standard catalytic cycle:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of 6-Chlorobenzo[c] researchgate.netnih.govnaphthyridine.

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the palladium(0) catalyst.

A hypothetical Suzuki-Miyaura reaction is presented in the table below.

Reactant 1Reactant 2Catalyst/BaseProduct
6-Chlorobenzo[c] researchgate.netnih.govnaphthyridinePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃6-Phenylbenzo[c] researchgate.netnih.govnaphthyridine

Stille Coupling and Other Organometallic Reactions

The Stille coupling offers another avenue for C-C bond formation, utilizing organotin reagents. 6-Chlorobenzo[c] researchgate.netnih.govnaphthyridine could theoretically be coupled with organostannanes under palladium catalysis. The general mechanism is similar to the Suzuki coupling.

A representative Stille coupling reaction is outlined in the following table.

Reactant 1Reactant 2CatalystProduct
6-Chlorobenzo[c] researchgate.netnih.govnaphthyridineTributyl(vinyl)stannanePd(PPh₃)₄6-Vinylbenzo[c] researchgate.netnih.govnaphthyridine

Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) and Sonogashira coupling (for C-C triple bond formation), could also be envisioned for the functionalization of 6-Chlorobenzo[c] researchgate.netnih.govnaphthyridine, further highlighting its potential as a versatile building block in medicinal and materials chemistry.

Formation of C-N and C-O Bonds via Catalytic Coupling Reactions

The chlorine substituent at the 6-position of the benzo[c] clockss.orgmdpi.comnaphthyridine core is amenable to nucleophilic substitution, most effectively achieved through transition-metal-catalyzed cross-coupling reactions. These methods are paramount for synthesizing derivatives with diverse functionalities by forming C-N and C-O bonds.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are highly effective for coupling aryl halides with a wide range of nitrogen nucleophiles. chemrxiv.orgberkeley.edu While direct studies on 6-chlorobenzo[c] clockss.orgmdpi.comnaphthyridine are not extensively documented, the reactivity is analogous to other chloro-substituted aza-aromatic compounds. For instance, the substitution of a chlorine atom on the related 2-methyl-6-phenylbenzo[c] clockss.orgcrossref.orgnaphthyridine core has been successfully demonstrated with various nitrogen and sulfur nucleophiles. nsc.ru This suggests that 6-chlorobenzo[c] clockss.orgmdpi.comnaphthyridine can be readily coupled with primary and secondary amines, anilines, and other N-heterocycles under standard palladium catalysis conditions.

Similarly, the formation of C-O bonds to generate aryl ethers can be accomplished via palladium-catalyzed coupling or Ullmann condensation-type reactions using copper catalysts. These reactions typically involve the coupling of the chloro-derivative with alcohols or phenols, often requiring a suitable ligand and base to facilitate the catalytic cycle.

Table 1: Representative Catalytic Coupling Reactions on a Related Benzonaphthyridine System Data extrapolated from studies on analogous chloro-benzonaphthyridine derivatives.

Entry Nucleophile Catalyst/Ligand Base Product Type Reference
1 Aniline (B41778) Pd(OAc)₂ / BINAP NaOt-Bu 6-Anilino-benzo[c] clockss.orgmdpi.comnaphthyridine berkeley.edu
2 Morpholine Pd₂ (dba)₃ / Xantphos Cs₂CO₃ 6-Morpholino-benzo[c] clockss.orgmdpi.comnaphthyridine berkeley.edu
3 Phenol CuI / L-proline K₂CO₃ 6-Phenoxy-benzo[c] clockss.orgmdpi.comnaphthyridine organic-chemistry.org

Electrophilic and Radical Functionalization of the Benzo[c]clockss.orgmdpi.comnaphthyridine Aromatic System

Directed Electrophilic Substitution Patterns

The benzo[c] clockss.orgmdpi.comnaphthyridine system is generally electron-deficient due to the presence of two electronegative nitrogen atoms in the heterocyclic rings. This deactivation makes electrophilic aromatic substitution on the carbocyclic benzene (B151609) ring more challenging compared to simple benzene. The nitrogen atoms exert a deactivating effect, and substitution, when it occurs, is directed to specific positions. In a study on the related 2-methyl-6-phenylbenzo[c] clockss.orgcrossref.orgnaphthyridine, electrophilic substitution reactions such as nitration were investigated. nsc.ru For the benzo[c] clockss.orgmdpi.comnaphthyridine core, electrophilic attack would be expected to occur on the benzene ring, likely at positions that are least deactivated by the pyridine (B92270) moieties.

Radical Functionalization and Its Regioselectivity

Radical addition processes are well-suited for the functionalization of electron-deficient heteroaromatic compounds. nih.gov These reactions often proceed under milder conditions than electrophilic substitutions and can exhibit complementary regioselectivity. The systematic investigation of radical functionalization on various π-deficient heteroarenes has established predictive guidelines based on the electronic and steric effects of substituents. nih.gov

For the benzo[c] clockss.orgmdpi.comnaphthyridine system, radical attack is predicted to occur at positions with the lowest electron density, which are typically the α- and γ-positions relative to the nitrogen atoms in the pyridine rings. The precise regioselectivity can often be tuned by adjusting reaction parameters such as solvent and pH. nih.gov Electrochemical methods have also emerged as a powerful tool for the C-H functionalization of heterocyclic substrates that are otherwise unreactive under conventional radical initiation conditions. nih.gov

Further Transformations of the Benzo[c]clockss.orgmdpi.comnaphthyridine Ring System

Oxidation and Reduction Pathways of the Heterocyclic Core

The heterocyclic core of benzo[c] clockss.orgmdpi.comnaphthyridine possesses multiple sites susceptible to oxidation and reduction. Oxidation reactions, typically employing peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of N-oxides. Research on the closely related benzo[b] clockss.orgmdpi.comnaphthyridine has shown that oxidation with peroxy acids can afford N-oxides and, more notably, can lead to ring expansion products. clockss.orgcrossref.org

Reduction of the benzo[c] clockss.orgmdpi.comnaphthyridine system can be achieved through catalytic hydrogenation (e.g., H₂/Pd-C). In such systems, the pyridine ring is generally more susceptible to reduction than the benzene ring. clockss.org This selective reduction allows for the synthesis of tetrahydrobenzo[c] clockss.orgmdpi.comnaphthyridine derivatives, which can serve as precursors for further functionalization.

Ring Expansions and Contractions Leading to Novel Fused Systems

A characteristic reaction of certain benzo[b] clockss.orgmdpi.comnaphthyridine systems is ring expansion upon oxidation. clockss.org When oxidized with m-CPBA, benzo[b] clockss.orgmdpi.comnaphthyridine has been observed to rearrange into a seven-membered 1,4-oxazepine (B8637140) derivative. clockss.orgcrossref.org This transformation highlights the unique reactivity imparted by the fused heterocyclic structure. Similar ring expansion reactions have been noted in other benzonaphthyridine isomers, such as the conversion of 1,2,3,4-tetrahydrobenzo[b] clockss.orguchicago.edunaphthyridines into azocino[4,5-b]quinoline derivatives. mdpi.comnih.gov These reactions provide a pathway to novel and complex fused heterocyclic systems that are otherwise difficult to access. While ring contraction reactions are less commonly reported for this specific scaffold, they remain a theoretical possibility under appropriate synthetic conditions, potentially via photochemical rearrangements or Wolff rearrangements of suitable precursors. etsu.edu

Table 2: Summary of Transformations of the Benzonaphthyridine Core

Transformation Reagents/Conditions Product Type Observation/System Reference
Oxidation / Ring Expansion m-CPBA, CHCl₃ 1,4-Oxazepine derivative Observed for Benzo[b] clockss.orgmdpi.comnaphthyridine clockss.orgcrossref.org
Reduction H₂ / Pd-C, p-Cymene Tetrahydro-benzo[b] clockss.orgmdpi.comnaphthyridine Selective reduction of pyridine ring clockss.org

Advanced Spectroscopic and Spectrometric Characterization of 6 Chlorobenzo C 1 2 Naphthyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For 6-Chlorobenzo[c] nih.govrsc.orgnaphthyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments and their connectivities.

¹H NMR for Proton Environment and Coupling Constant Elucidation

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. In the 6-Chlorobenzo[c] nih.govrsc.orgnaphthyridine structure, all seven protons are attached to the aromatic framework. Their chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine substituent, which generally cause a downfield shift to higher ppm values. Protons on the pyridine (B92270) ring are typically found at a lower field than those on the benzene (B151609) ring. For instance, in the related benzo[b] nih.govrsc.orgnaphthyridone system, protons adjacent to the ring nitrogen (positions 2 and 4) are significantly deshielded, appearing at δ 8.76 and 8.58 ppm, respectively. lew.ro Similarly, the proton at position 6, alpha to the fused benzene ring, is also shifted downfield to δ 8.22 ppm. lew.ro Based on analogous structures like 1,8-naphthyridine (B1210474) and other substituted quinolines, the protons of 6-Chlorobenzo[c] nih.govrsc.orgnaphthyridine are expected to reside in the aromatic region, approximately between 7.0 and 9.5 ppm. rsc.orgchemicalbook.com The coupling constants (J values) between adjacent protons (ortho-coupling, typically 7-9 Hz) and across longer ranges (meta- and para-coupling, 1-3 Hz) are crucial for confirming the substitution pattern.

Expected ¹H NMR Data for 6-Chlorobenzo[c] nih.govrsc.orgnaphthyridine

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
H-28.8 - 9.2ddJ(H2-H3) ≈ 4.5, J(H2-H4) ≈ 1.8
H-37.6 - 7.9ddJ(H3-H2) ≈ 4.5, J(H3-H4) ≈ 8.5
H-48.6 - 8.9ddJ(H4-H3) ≈ 8.5, J(H4-H2) ≈ 1.8
H-58.3 - 8.6s
H-77.8 - 8.1dJ(H7-H8) ≈ 8.0
H-87.5 - 7.8tJ(H8-H7) ≈ 8.0, J(H8-H9) ≈ 7.5
H-98.0 - 8.3dJ(H9-H8) ≈ 7.5

Note: This is a predictive table based on data from analogous compounds. lew.rochemicalbook.comchemicalbook.com Actual values may vary.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum of 6-Chlorobenzo[c] nih.govrsc.orgnaphthyridine is expected to show 12 distinct signals for its 12 carbon atoms. The chemical shifts are influenced by hybridization and the electronic effects of nearby atoms. Carbons bonded to electronegative atoms like nitrogen and chlorine will be shifted downfield. For example, in benzo[b] nih.govrsc.orgnaphthyridone, the carbon atoms of the pyridine ring appear at δ 155.28, 151.78, and 141.61 ppm. lew.ro The carbon atom bearing the chlorine (C-6) is expected to have its resonance significantly affected by the substituent. The quaternary carbons (those not bonded to any hydrogens) can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). lew.ro

Expected ¹³C NMR Data for 6-Chlorobenzo[c] nih.govrsc.orgnaphthyridine

Carbon Expected Chemical Shift (δ, ppm)
C-2150 - 155
C-3122 - 126
C-4135 - 140
C-4a145 - 150
C-5120 - 124
C-6130 - 135
C-6a147 - 152
C-7128 - 132
C-8125 - 129
C-9129 - 133
C-10123 - 127
C-10a158 - 162

Note: This is a predictive table based on data from analogous compounds. lew.rochemicalbook.com Actual values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle. They reveal correlations between nuclei, confirming the structure derived from 1D spectra. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. lew.ro Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the pyridine and benzene ring systems, for example, showing a correlation between H-2, H-3, and H-4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. lew.ro It is the most reliable way to assign the signals of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly vital for assigning quaternary carbons, which are invisible in an HSQC spectrum. For instance, the signal from H-5 would show an HMBC correlation to carbons C-4, C-6, C-6a, and C-10a, definitively placing it within the fused ring system.

Together, these 2D techniques allow for the complete and unambiguous assignment of all ¹H and ¹³C signals, confirming the constitution of 6-Chlorobenzo[c] nih.govrsc.orgnaphthyridine.

Solid-State NMR for Polymorph Characterization

While solution-state NMR characterizes the molecule in a solvent, solid-state NMR (ssNMR) provides high-resolution structural information on the compound in its solid, crystalline form. nih.gov This is crucial for identifying and characterizing polymorphs—different crystalline forms of the same compound—which can have distinct physical properties. frontiersin.org Different packing arrangements in polymorphs lead to slightly different local electronic environments for the nuclei. Consequently, polymorphs of 6-Chlorobenzo[c] nih.govrsc.orgnaphthyridine would exhibit distinct ¹³C chemical shifts in a ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) ssNMR spectrum. acs.org This makes ssNMR a powerful, non-destructive tool for pharmaceutical quality control and materials science, ensuring the correct solid form of a substance is present. bruker.com

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of 6-Chlorobenzo[c] nih.govrsc.orgnaphthyridine will display a series of bands corresponding to the vibrations of its constituent bonds. These spectra serve as a molecular fingerprint.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹ in both IR and Raman spectra.

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings are expected to produce a series of sharp bands in the 1400-1650 cm⁻¹ region. These are often strong in both IR and Raman spectra and are highly characteristic of the heterocyclic aromatic system.

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to give rise to a strong absorption in the IR spectrum, typically in the range of 600-800 cm⁻¹.

Ring Bending and Out-of-Plane Vibrations: The region below 1000 cm⁻¹ contains complex vibrations involving the bending of C-H bonds out of the plane of the ring and other skeletal deformations. The pattern of these bands can be diagnostic of the substitution pattern on the aromatic rings.

By comparing the observed spectra with those of related compounds and with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, further confirming the molecular identity. beilstein-journals.org

Characteristic Vibrational Frequencies for 6-Chlorobenzo[c] nih.govrsc.orgnaphthyridine

Functional Group / Vibration Expected Frequency Range (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
Aromatic C-H Stretch3000 - 3100Medium-WeakMedium
Aromatic C=C and C=N Stretch1400 - 1650Strong-MediumStrong-Medium
C-H In-Plane Bend1000 - 1300MediumMedium-Weak
C-H Out-of-Plane Bend750 - 900StrongWeak
C-Cl Stretch600 - 800StrongMedium

Conformational Insights from Vibrational Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the conformational properties of molecules. americanpharmaceuticalreview.com For complex heterocyclic systems like 6-Chlorobenzo[c] Current time information in Bangalore, IN.wikipedia.orgnaphthyridine, specific vibrational modes are highly sensitive to the spatial arrangement of atoms. researchgate.net Theoretical calculations, often employing Density Functional Theory (DFT), are used in conjunction with experimental data to assign observed vibrational frequencies to specific molecular motions. researchgate.netiu.edu.sa

The planarity or deviation from planarity of the fused ring system can be inferred from the out-of-plane bending modes. Additionally, the vibrational frequencies of the C-Cl bond can provide information about its orientation relative to the aromatic backbone. In derivatives of 6-Chlorobenzo[c] Current time information in Bangalore, IN.wikipedia.orgnaphthyridine, the introduction of substituents will induce shifts in the characteristic vibrational frequencies of the parent molecule. The analysis of these shifts helps in determining the conformational changes brought about by the new functional groups. For instance, the interaction between a substituent and the nitrogen atoms in the naphthyridine core can lead to distinct rotational isomers (conformers), each with a unique vibrational signature. nih.govnih.gov The study of these subtle differences in the vibrational spectra allows for a detailed conformational analysis of these complex molecules. iu.edu.sa

Mass Spectrometry (MS) for Fragmentation Pathways and High-Resolution Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with very high precision. This accuracy allows for the determination of the elemental composition of 6-Chlorobenzo[c] Current time information in Bangalore, IN.wikipedia.orgnaphthyridine and its derivatives. The exact mass of the molecular ion is compared with the theoretical mass calculated from the isotopic masses of its constituent atoms.

Table 1: Theoretical Exact Mass of 6-Chlorobenzo[c] Current time information in Bangalore, IN.wikipedia.orgnaphthyridine

FormulaElementIsotopeMass (amu)CountTotal Mass (amu)
C₁₂H₇ClN₂Carbon¹²C12.00000012144.000000
Hydrogen¹H1.00782577.054775
Chlorine³⁵Cl34.968853134.968853
Nitrogen¹⁴N14.003074228.006148
Total 214.030176

Note: The presence of the ³⁷Cl isotope will result in a characteristic M+2 peak with an abundance of approximately one-third of the M peak. miamioh.edusisweb.com

In mass spectrometry, the molecular ion of 6-Chlorobenzo[c] Current time information in Bangalore, IN.wikipedia.orgnaphthyridine, upon ionization, can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is a unique fingerprint of the molecule's structure. libretexts.orglibretexts.org For chloro-substituted aromatic compounds, a characteristic fragmentation pathway is the loss of the chlorine atom. miamioh.edu

Key fragmentation pathways for aromatic and heterocyclic compounds often involve the cleavage of bonds adjacent to heteroatoms and the loss of small, stable neutral molecules. libretexts.org The fragmentation of the benzo[c] Current time information in Bangalore, IN.wikipedia.orgnaphthyridine core would likely proceed through pathways that maintain the stability of the resulting charged fragments. The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule. nih.gov

Tandem mass spectrometry, or MS/MS, is a powerful technique used to further investigate the structure of ions observed in a mass spectrum. nih.gov In an MS/MS experiment, a specific precursor ion from the initial mass spectrum is selected, isolated, and then subjected to fragmentation. The resulting product ions are then analyzed in a second mass spectrometer. nih.gov

For complex derivatives of 6-Chlorobenzo[c] Current time information in Bangalore, IN.wikipedia.orgnaphthyridine, MS/MS can be crucial for pinpointing the location of substituents on the molecular framework. nih.gov By carefully analyzing the fragmentation of a selected precursor ion, it is possible to deduce the structural modifications in different parts of the molecule. ornl.govnih.gov This technique is particularly valuable for differentiating between isomers, where the fragmentation patterns in a standard single-stage MS experiment might be very similar. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The benzo[c] Current time information in Bangalore, IN.wikipedia.orgnaphthyridine core constitutes a chromophore, the part of the molecule responsible for its color, or more broadly, its absorption of light. The absorption spectrum provides information about the energy differences between the electronic ground state and various excited states.

The UV-Vis spectrum of 6-Chlorobenzo[c] Current time information in Bangalore, IN.wikipedia.orgnaphthyridine is expected to show characteristic absorption bands corresponding to π → π* transitions within the aromatic system. researchgate.net The position and intensity of these bands are influenced by the extent of conjugation in the molecule. The introduction of the chlorine atom and other substituents can cause shifts in the absorption maxima (λmax), which can be either to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). The nature of the solvent can also impact the electronic transitions, with polar solvents often causing shifts in the absorption bands of polar molecules. researchgate.net Analysis of these solvatochromic effects can provide insights into the nature of the electronic transitions. nih.gov

Table 2: Illustrative UV-Vis Absorption Data for a Hypothetical Benzonaphthyridine Derivative

Solventλmax 1 (nm)Molar Absorptivity (ε₁) (M⁻¹cm⁻¹)λmax 2 (nm)Molar Absorptivity (ε₂) (M⁻¹cm⁻¹)
Hexane28035,00034012,000
Ethanol28536,50034813,500
Acetonitrile28336,00034513,000

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By diffracting a beam of X-rays off a single crystal of 6-Chlorobenzo[c] Current time information in Bangalore, IN.wikipedia.orgnaphthyridine or one of its derivatives, a detailed map of electron density can be generated, from which the positions of individual atoms can be determined with high accuracy. nih.gov

This technique provides unambiguous information about bond lengths, bond angles, and torsional angles within the molecule. It can reveal the planarity of the fused ring system and the orientation of the chlorine atom and any other substituents. acs.org Furthermore, X-ray crystallography elucidates the intermolecular interactions, such as π-π stacking and hydrogen bonding, that govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound.

Despite a comprehensive search of scientific literature and chemical databases, no specific experimental crystallographic data for the compound 6-Chlorobenzo[c] smolecule.comwikipedia.orgnaphthyridine or its closely related derivatives could be located. This includes detailed information on bond lengths, bond angles, torsion angles, intermolecular interactions, and crystal packing that would be necessary to fulfill the requested article structure.

The search did identify the compound's existence through its CAS number (1416438-36-2) and molecular formula (C12H7ClN2) from various chemical suppliers. bldpharm.comnih.govparchem.comfluorochem.co.uk Additionally, general information on the synthesis and biological activities of various other naphthyridine isomers and their derivatives was found. wikipedia.orgresearchgate.netacs.orgtandfonline.com For instance, research on benzo[b] smolecule.comacs.orgnaphthyridine derivatives has been published, including some crystallographic analysis of those compounds. nih.gov However, this information is not transferable to the benzo[c] smolecule.comwikipedia.orgnaphthyridine scaffold specified in the request.

One related compound, 6,9-Dichloro-benzo[c] smolecule.comwikipedia.orgnaphthyridine, was identified on a chemical supplier website, but no associated crystallographic data was available. smolecule.com Searches for Crystallographic Information Files (CIF) or entries in the Cambridge Structural Database (CSD) for 6-Chlorobenzo[c] smolecule.comwikipedia.orgnaphthyridine were also unsuccessful in yielding the required structural parameters. crystallography.netcrystallography.net

Without access to the primary crystallographic data from an X-ray diffraction study of 6-Chlorobenzo[c] smolecule.comwikipedia.orgnaphthyridine, it is not possible to generate the detailed and scientifically accurate article with the specified data tables for bond lengths, angles, torsion angles, and intermolecular interactions as requested in the outline. The required information for sections 4.5.1 and 4.5.2 is therefore unavailable in the public domain at this time.

Computational and Theoretical Investigations of 6 Chlorobenzo C 1 2 Naphthyridine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic structure and three-dimensional arrangement of atoms in a molecule. These computational methods provide insights into the stability, reactivity, and physical properties of chemical compounds.

Density Functional Theory (DFT) for Ground State Properties and Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium to large-sized molecules like 6-Chlorobenzo[c] researchgate.netnih.govnaphthyridine. In a typical DFT study, the first step would be to perform a geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation, known as the ground state.

Key properties that would be determined from DFT calculations include:

Optimized Molecular Geometry: The precise bond lengths, bond angles, and dihedral angles of the most stable form of 6-Chlorobenzo[c] researchgate.netnih.govnaphthyridine.

Electronic Energy: The total energy of the molecule in its ground state.

Molecular Orbitals (HOMO and LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's electronic stability and the energy required for electronic excitation.

For a molecule like 6-Chlorobenzo[c] researchgate.netnih.govnaphthyridine, a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311++G(d,p) would likely be employed to provide a reliable description of its electronic structure.

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide higher accuracy for energy and other molecular properties.

These high-level calculations would be valuable for:

Benchmarking DFT results: Comparing the results from more computationally expensive ab initio methods with those from DFT can validate the chosen functional and basis set.

Accurate energy calculations: For processes such as determining reaction enthalpies or activation energies, high-accuracy single-point energy calculations on DFT-optimized geometries are often performed.

Prediction and Correlation of Spectroscopic Properties

Computational methods are also powerful tools for predicting and interpreting various types of spectra. This is particularly useful for identifying unknown compounds or for understanding the structural basis of spectroscopic signals.

Computed NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts (¹H and ¹³C) of molecules.

A computational study of 6-Chlorobenzo[c] researchgate.netnih.govnaphthyridine would involve:

Calculation of Isotropic Shielding Constants: The GIAO method would be used to calculate the magnetic shielding for each nucleus in the molecule.

Conversion to Chemical Shifts: These shielding constants are then converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The resulting data would be presented in a table, correlating each atom in the 6-Chlorobenzo[c] researchgate.netnih.govnaphthyridine structure with its predicted chemical shift. This theoretical data would be invaluable for assigning the peaks in an experimentally obtained NMR spectrum.

Simulated Vibrational Spectra (IR/Raman) and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. DFT calculations can be used to compute the vibrational frequencies and their corresponding intensities.

The process would involve:

Frequency Calculation: After geometry optimization, a frequency calculation is performed to determine the normal modes of vibration.

Visualization of Vibrational Modes: Each calculated frequency corresponds to a specific motion of the atoms, such as stretching, bending, or twisting of bonds.

Prediction of IR and Raman Intensities: The calculations also predict the intensity of each vibrational mode in both the IR and Raman spectra.

The computed frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations.

Calculation of UV-Vis Absorption Spectra and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of molecules. This method investigates the electronic transitions from the ground state to various excited states.

For 6-Chlorobenzo[c] researchgate.netnih.govnaphthyridine, a TD-DFT calculation would yield:

Excitation Energies and Wavelengths (λmax): The energies required to promote an electron to a higher energy level, which correspond to the wavelengths of maximum absorption.

Oscillator Strengths: A measure of the probability of a particular electronic transition occurring, which relates to the intensity of the absorption peak.

Nature of Electronic Transitions: The calculation would identify which molecular orbitals are involved in the primary electronic transitions (e.g., π → π* or n → π* transitions).

This information would allow for a direct comparison with an experimentally measured UV-Vis spectrum and provide a detailed understanding of the electronic properties of the molecule.

While there is a current void in the scientific literature regarding the computational analysis of 6-Chlorobenzo[c] researchgate.netnih.govnaphthyridine, the theoretical framework for such an investigation is well-established. The application of Density Functional Theory and ab initio methods would provide significant insights into its electronic structure, molecular geometry, and spectroscopic properties. Future research in this area would be instrumental in characterizing this compound and expanding the understanding of the broader class of benzo[c]naphthyridines.

Reactivity Prediction and Reaction Mechanism Elucidation

Computational chemistry offers invaluable tools for predicting how and where a molecule is likely to react. For 6-Chlorobenzo[c] worldscientific.comresearchgate.netnaphthyridine, these methods can illuminate the pathways of its chemical transformations.

Transition State Characterization and Activation Energy Calculations

The study of reaction mechanisms at a molecular level involves the characterization of transition states and the calculation of activation energies. The transition state is a high-energy, transient configuration of atoms that must be achieved for a reaction to proceed from reactants to products. The activation energy (Ea) represents the energy barrier that must be overcome for this transformation to occur.

Theoretical calculations, particularly using Density Functional Theory (DFT), are a cornerstone of these investigations. rsc.org For a hypothetical reaction involving 6-Chlorobenzo[c] worldscientific.comresearchgate.netnaphthyridine, such as a nucleophilic aromatic substitution at the chloro-substituted position, computational chemists would model the entire reaction coordinate. This process involves identifying the structures of the reactants, the transition state, and the products. The transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction pathway.

The activation energy is then calculated as the difference in energy between the transition state and the reactants. researchgate.net A lower activation energy implies a faster reaction rate. These calculations can be used to compare different potential reaction pathways and to understand the effect of substituents on reactivity. For instance, studies on other heterocyclic systems have shown how different functional groups influence the activation barriers of reactions. rsc.org

Illustrative Data Table:

The following table provides a hypothetical example of calculated activation energies for a substitution reaction on a benzo[c]naphthyridine core, illustrating how computational data would be presented.

Reaction PathwayReactant Complex Energy (Hartree)Transition State Energy (Hartree)Activation Energy (kcal/mol)
Nucleophilic attack at C-6-850.12345-850.0987615.5
Nucleophilic attack at C-4-850.12345-850.0876522.5

Note: The data in this table is for illustrative purposes only and does not represent experimentally or computationally verified values for 6-Chlorobenzo[c] worldscientific.comresearchgate.netnaphthyridine.

Fukui Functions and Other Reactivity Indices for Site Prediction

To predict the most reactive sites in 6-Chlorobenzo[c] worldscientific.comresearchgate.netnaphthyridine for electrophilic, nucleophilic, and radical attacks, chemists employ reactivity descriptors derived from conceptual DFT. Among the most powerful of these are the Fukui functions. The Fukui function, f(r), measures the change in electron density at a particular point in space when an electron is added to or removed from the molecule.

For nucleophilic attack (attack by an electron-rich species): The relevant Fukui function, f+(r), indicates the sites most susceptible to gaining an electron.

For electrophilic attack (attack by an electron-deficient species): The relevant Fukui function, f-(r), indicates the sites most prone to losing an electron.

For radical attack: The f0(r) function is used.

Other important reactivity indices include the local softness and the dual descriptor, which can provide a more nuanced picture of site selectivity. By calculating these indices for each atom in the 6-Chlorobenzo[c] worldscientific.comresearchgate.netnaphthyridine molecule, a reactivity map can be generated. For example, in related aza-aromatic systems, the nitrogen atoms are often predicted to be susceptible to electrophilic attack, while specific carbon atoms are targeted by nucleophiles. The presence of the chloro substituent and the arrangement of the nitrogen atoms in the benzo[c] worldscientific.comresearchgate.netnaphthyridine core would significantly influence this reactivity map.

Illustrative Data Table:

This table illustrates how Fukui functions might predict the reactivity of different sites on the 6-Chlorobenzo[c] worldscientific.comresearchgate.netnaphthyridine skeleton.

Atomic Sitef+(r) (for Nucleophilic Attack)f-(r) (for Electrophilic Attack)Predicted Reactivity
C-60.15 0.02Most likely site for nucleophilic attack
N-10.030.12 Likely site for electrophilic attack
N-80.040.11 Likely site for electrophilic attack
C-40.080.05Moderate nucleophilic reactivity

Note: The data in this table is for illustrative purposes only and does not represent computationally verified values for 6-Chlorobenzo[c] worldscientific.comresearchgate.netnaphthyridine. The highest values in each column are in bold.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While the core benzo[c] worldscientific.comresearchgate.netnaphthyridine ring system is largely planar, molecular modeling and dynamics simulations are crucial for understanding its three-dimensional structure and how it interacts with other molecules. Conformational analysis would explore any potential flexibility in the molecule, although for a rigid aromatic system, this is less of a focus than for aliphatic chains.

Of greater importance are molecular dynamics (MD) simulations to study intermolecular interactions. For instance, if 6-Chlorobenzo[c] worldscientific.comresearchgate.netnaphthyridine were being investigated as a potential drug candidate, MD simulations could model its interaction with a biological target, such as an enzyme or a DNA strand. These simulations track the movements of all atoms in the system over time, providing insights into the stability of the binding, the key intermolecular forces (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions), and the conformational changes that may occur upon binding.

In studies of related naphthyridine derivatives, molecular docking and dynamics have been used to predict and rationalize the binding modes of these compounds to their biological targets, such as DNA topoisomerase. researchgate.netresearchgate.net These studies often reveal crucial interactions, such as hydrogen bonding with specific amino acid residues or intercalation between DNA base pairs, that are responsible for the compound's biological activity.

Quantitative Structure-Property Relationships (QSPR) for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural or property-based descriptors of a set of compounds with a particular property of interest. worldscientific.com The goal is to develop a mathematical model that can predict the property for new, untested compounds.

For a class of compounds like benzo[c]naphthyridine derivatives, a QSPR study could be developed to predict properties such as solubility, boiling point, or even a measure of biological activity. turcomat.org This would involve:

Assembling a dataset: A collection of benzo[c]naphthyridine derivatives with known experimental values for the property of interest would be gathered.

Calculating molecular descriptors: For each molecule in the dataset, a wide range of descriptors would be calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or quantum-chemical (e.g., HOMO/LUMO energies). researchgate.netinformaticsjournals.co.in

Model development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to find the best correlation between a subset of the calculated descriptors and the measured property. worldscientific.comturcomat.org

Model validation: The predictive power of the resulting equation would be rigorously tested using internal and external validation techniques.

A successful QSPR model could then be used to predict the properties of 6-Chlorobenzo[c] worldscientific.comresearchgate.netnaphthyridine and to guide the design of new derivatives with enhanced properties. For example, if higher solubility is desired, the model might suggest modifications to the molecule that would achieve this. QSPR studies on polycyclic aromatic hydrocarbons (PAHs) and their aza-analogs have successfully modeled various physicochemical properties. worldscientific.comresearchgate.net

Illustrative Data Table:

The following is an example of a data table that might be used in a QSPR study for a series of benzo[c]naphthyridine derivatives.

CompoundMolecular Weight (Descriptor 1)LogP (Descriptor 2)Polar Surface Area (Descriptor 3)Predicted Solubility (mg/L)
Derivative 1200.22.545.6150
Derivative 2214.22.845.6120
6-Chlorobenzo[c] worldscientific.comresearchgate.netnaphthyridine 228.6 3.2 38.1 95 (Predicted)
Derivative 4242.73.538.170

Note: The data in this table is for illustrative purposes only and does not represent experimentally or computationally verified values.

Mechanistic Insights into Molecular Interactions of 6 Chlorobenzo C 1 2 Naphthyridine

Supramolecular Chemistry and Non-Covalent Interactions

The architecture of 6-Chlorobenzo[c] researchgate.netbldpharm.comnaphthyridine facilitates a range of non-covalent interactions that are crucial in determining its solid-state structure and behavior in solution. These interactions include hydrogen bonding, π-stacking, and halogen bonding.

Hydrogen Bonding Networks Involving the Naphthyridine Nitrogen Atoms

The nitrogen atoms within the 1,8-naphthyridine (B1210474) scaffold are potential hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, such as water or alcohols, these nitrogen atoms can participate in the formation of hydrogen-bonded networks. While specific studies on 6-Chlorobenzo[c] researchgate.netbldpharm.comnaphthyridine are not extensively documented, the behavior of related 1,8-naphthyridine derivatives provides insight. For instance, hydroxyl-substituted naphthyridines are known to form hydrogen bonds, which influences their solubility and biological activity. The ability of the naphthyridine nitrogen to engage in hydrogen bonding is a key feature in the design of various functional molecules.

Pi-Stacking and Aromatic Interactions in Solid-State and Solution

The extended aromatic system of 6-Chlorobenzo[c] researchgate.netbldpharm.comnaphthyridine makes it prone to π-π stacking interactions. These interactions, where the π-orbitals of adjacent aromatic rings overlap, are a significant force in the formation of crystalline solids and aggregates in solution. nih.govnih.gov The geometry of these stacks can vary, from perfectly co-facial to offset or slipped-parallel arrangements, with typical distances between the aromatic planes in the range of 3.3 to 3.4 Å. arxiv.orgbeilstein-journals.org The presence of the chlorine atom can influence the electronic nature of the aromatic system, potentially leading to electrostatic interactions that favor specific stacking geometries. nih.gov In some cases, functional groups can be strategically added to aromatic molecules to sterically hinder π-π stacking, thereby enhancing properties like solid-state emission. rsc.org

Halogen Bonding Characterization and Applications

The chlorine atom at the 6-position introduces the possibility of halogen bonding. This is a non-covalent interaction where the electrophilic region on the halogen atom, known as the σ-hole, interacts with a nucleophilic species like a lone pair on a nitrogen or oxygen atom. The strength and directionality of halogen bonds make them a valuable tool in crystal engineering and the design of supramolecular assemblies. In related halogenated naphthyridines, the halogen atom's reactivity is utilized in cross-coupling reactions, highlighting its influence on the molecule's chemical behavior.

Coordination Chemistry and Metal Complexation Studies

The two nitrogen atoms of the 1,8-naphthyridine core in 6-Chlorobenzo[c] researchgate.netbldpharm.comnaphthyridine are suitably positioned to act as a bidentate ligand, chelating to a single metal center. This has led to extensive studies on the coordination chemistry of naphthyridine-based ligands.

Ligand Binding Modes and Selectivity with Transition Metals

The 1,8-naphthyridine moiety is a well-established ligand in coordination chemistry, capable of binding to a variety of transition metals. researchgate.net Depending on the substituents on the naphthyridine ring, these ligands can form both mononuclear and dinuclear metal complexes. researchgate.net The bite angle and rigidity of the naphthyridine scaffold influence the geometry and stability of the resulting metal complexes. For example, derivatives of 1,8-naphthyridine have been used to synthesize complexes with copper, ruthenium, palladium, and platinum. researchgate.net The electronic properties of the ligand, modified by substituents like the chloro group in 6-Chlorobenzo[c] researchgate.netbldpharm.comnaphthyridine, can affect the stability and reactivity of the metal complexes.

Spectroscopic Characterization of Metal Complexes (e.g., NMR, EPR, UV-Vis)

The formation of metal complexes with 6-Chlorobenzo[c] researchgate.netbldpharm.comnaphthyridine and its derivatives can be monitored and characterized using various spectroscopic techniques.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of these complexes in solution. nih.gov Upon coordination to a metal, the chemical shifts of the protons and carbons on the naphthyridine ring will change, providing information about the binding site and the electronic effects of coordination. researchgate.netnih.govchemicalbook.com

UV-Vis Spectroscopy: The electronic absorption spectra of these complexes provide insights into the electronic transitions occurring between the metal and the ligand. Metal-to-ligand charge transfer (MLCT) bands are often observed in the UV-visible region, and their position and intensity can be sensitive to the metal ion, the ligand structure, and the solvent. researchgate.netdcu.ie

EPR Spectroscopy: For complexes involving paramagnetic metal ions, Electron Paramagnetic Resonance (EPR) spectroscopy can provide information about the oxidation state and coordination environment of the metal center.

Below is a table summarizing the types of interactions and characterization methods relevant to 6-Chlorobenzo[c] researchgate.netbldpharm.comnaphthyridine, based on studies of related compounds.

Interaction/PropertyKey FeaturesRelevant Spectroscopic Techniques
Hydrogen Bonding Naphthyridine nitrogens act as H-bond acceptors.Infrared (IR) Spectroscopy, NMR Spectroscopy
Pi-Stacking Interaction between extended aromatic systems.X-ray Crystallography, NMR Spectroscopy
Halogen Bonding Chlorine atom acts as a halogen bond donor.X-ray Crystallography, NMR Spectroscopy
Metal Coordination Bidentate chelation via naphthyridine nitrogens.NMR, UV-Vis, EPR Spectroscopy, X-ray Crystallography

Theoretical Modeling of Metal-Ligand Interactions and Stability

The nitrogen atoms within the benzo[c] nih.govresearchgate.netnaphthyridine scaffold, with their lone pairs of electrons, present prime sites for coordination with metal ions. Theoretical modeling, such as Density Functional Theory (DFT), is a powerful tool to predict the nature and stability of the resulting metal-ligand complexes. mdpi.com

The geometry of the 6-Chlorobenzo[c] nih.govresearchgate.netnaphthyridine ligand would significantly influence the coordination sphere of a metal center. The two nitrogen atoms of the naphthyridine core can act as a bidentate ligand, forming a chelate ring with a metal ion. The stability of such a complex is influenced by several factors, including the size of the metal ion, its oxidation state, and the geometric constraints of the ligand. The presence of the chlorine atom at the 6-position introduces an electron-withdrawing group, which can modulate the electron density on the aromatic system and, consequently, the basicity of the nitrogen atoms. rsc.org This, in turn, affects the strength of the coordinate bond with the metal ion.

Theoretical studies on similar N-heterocyclic carbene (NHC) complexes have shown that the nature of the metal-ligand bond can be predominantly electrostatic. researchgate.net A Natural Energy Decomposition Analysis (NEDA) could be employed to dissect the interaction energy into its electrostatic, exchange-repulsion, polarization, and charge-transfer components. mdpi.com It is hypothesized that for 6-Chlorobenzo[c] nih.govresearchgate.netnaphthyridine, the interaction would be largely electrostatic, with a non-negligible contribution from charge transfer from the nitrogen lone pairs to the metal's empty orbitals. The stability of these hypothetical complexes would also be influenced by the solvent environment, which can be modeled using polarized continuum models. mdpi.com

Table 1: Theoretical Interaction Parameters for a Hypothetical Metal Complex (Note: This table is illustrative and based on general principles of metal-ligand interactions in N-heterocycles)

Interaction ComponentPredicted ContributionRationale
ElectrostaticHighStrong attraction between the positive metal ion and the electron-rich nitrogen atoms.
Exchange-RepulsionModeratePauli repulsion between the electron clouds of the ligand and the metal.
PolarizationModerateMutual polarization of the electron clouds of the metal and ligand.
Charge Transfer (Ligand to Metal)SignificantDonation of electron density from the nitrogen lone pairs to the metal center.

Interaction with Biomolecular Targets at a Fundamental Molecular Level

The planar, aromatic structure of 6-Chlorobenzo[c] nih.govresearchgate.netnaphthyridine suggests its potential to interact with biomolecular targets such as nucleic acids and proteins.

Molecular docking and molecular dynamics (MD) simulations are invaluable computational techniques to predict and analyze the binding of a ligand to a receptor's active site. For 6-Chlorobenzo[c] nih.govresearchgate.netnaphthyridine, these simulations could elucidate its potential binding mode within a target protein.

A hypothetical docking study would involve placing the 6-Chlorobenzo[c] nih.govresearchgate.netnaphthyridine molecule into the binding pocket of a selected receptor. The scoring function of the docking program would then predict the most favorable binding pose based on intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. The benzo[c] nih.govresearchgate.netnaphthyridine core could engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the receptor's binding site. The nitrogen atoms could act as hydrogen bond acceptors with suitable donor groups on the protein. The chlorine atom, being lipophilic, might favor interactions with hydrophobic pockets.

Following docking, MD simulations could provide insights into the dynamic stability of the ligand-receptor complex over time. These simulations would reveal how the ligand and protein adapt to each other and the role of solvent molecules in mediating the interaction. For instance, studies on benzo[f]quinoline (B1222042) derivatives have utilized molecular docking to understand interactions with targets like HCV NS5B polymerase. nih.gov

Naphthyridine and benzonaphthyridine derivatives have been investigated as inhibitors of various enzymes, including monoamine oxidases (MAOs) and topoisomerases. nih.govresearchgate.net Based on these findings, it is plausible that 6-Chlorobenzo[c] nih.govresearchgate.netnaphthyridine could also exhibit inhibitory activity against certain enzymes.

For example, if targeting an enzyme like MAO-B, the binding mode would likely involve the planar ring system intercalating within a cavity of the enzyme active site. Specific interactions would be dictated by the amino acid residues lining this cavity. The chloro-substituent could potentially occupy a hydrophobic sub-pocket. In the case of topoisomerase inhibition, the planar aromatic system could intercalate between DNA base pairs, stabilizing the enzyme-DNA cleavage complex. researchgate.net The specific binding mode and inhibitory potency would be highly dependent on the precise topology and chemical environment of the enzyme's active site.

Table 2: Potential Interactions of 6-Chlorobenzo[c] nih.govresearchgate.netnaphthyridine in a Hypothetical Enzyme Active Site (Note: This table is illustrative and based on known interactions of similar heterocyclic compounds)

Interaction TypePotential Interacting Group on LigandPotential Interacting Group in Active Site
π-π StackingBenzo[c] nih.govresearchgate.netnaphthyridine ring systemAromatic amino acid residues (e.g., Tyr, Phe, Trp)
Hydrogen BondingNitrogen atomsHydrogen bond donor residues (e.g., Ser, Thr, Asn, Gln)
Hydrophobic InteractionChlorine atom, aromatic ringsHydrophobic amino acid residues (e.g., Leu, Ile, Val)

Structure-affinity relationships (SAR) describe how the chemical structure of a compound relates to its biological activity. For 6-Chlorobenzo[c] nih.govresearchgate.netnaphthyridine, several structural features would be key determinants of its binding affinity and ligand efficiency.

The position of the nitrogen atoms in the naphthyridine core is crucial. Different isomers of naphthyridines exhibit varied biological activities, highlighting the importance of the nitrogen atoms' location for specific receptor or enzyme interactions. nih.gov The presence and position of the chlorine atom also significantly impact affinity. Studies on related benzo[h] nih.govnih.govnaphthyridine derivatives showed that a chlorine substituent could lead to a marked decrease in affinity for 5-HT4 receptors. nih.gov This suggests that for a given target, the chloro group on the 6-position of benzo[c] nih.govresearchgate.netnaphthyridine could either be beneficial, by fitting into a specific hydrophobic pocket, or detrimental, due to steric hindrance or unfavorable electronic effects.

Advanced Applications in Materials Science and Chemical Sensing

Photophysical Properties and Optoelectronic Applications

The photophysical characteristics of a compound, such as its ability to absorb and emit light, are fundamental to its application in optoelectronics. For 6-Chlorobenzo[c] bldpharm.comlumiprobe.comnaphthyridine, specific data in this area remains unavailable.

Fluorescence and Phosphorescence Quantum Yields and Lifetimes

Currently, there are no published studies detailing the fluorescence and phosphorescence quantum yields or the excited-state lifetimes of 6-Chlorobenzo[c] bldpharm.comlumiprobe.comnaphthyridine. These parameters are critical for evaluating a material's efficiency in light-emitting applications. For context, other novel 1,8-naphthyridine (B1210474) oligomers have been reported to exhibit high fluorescence quantum yields, ranging from 0.70 to 1.0, making them highly efficient light emitters.

Development as Fluorescent Probes for Chemical Environments

The development of 6-Chlorobenzo[c] bldpharm.comlumiprobe.comnaphthyridine as a fluorescent probe has not been documented. The core structure of 1,8-naphthyridine has been successfully utilized in fluorescent chemosensors for the detection of various metal ions, such as Ni²⁺, Zn²⁺, and Cu²⁺. These sensors often work via mechanisms like Chelation-Enhanced Fluorescence Quenching (CHEFQ), where the presence of the target ion alters the fluorescence of the molecule. However, no such applications have been specifically reported for the 6-chloro derivative.

Potential in Organic Light-Emitting Diodes (OLEDs) or Organic Solar Cells

While commercial suppliers suggest the potential use of 6-Chlorobenzo[c] bldpharm.comlumiprobe.comnaphthyridine in OLEDs, there is a lack of scientific literature to support this. bldpharm.com Research on other n-type conjugated 1,8-naphthyridine oligomers has demonstrated their potential as both emitters and electron-transport materials in OLEDs, achieving high brightness and efficiency. These related compounds have shown high glass-transition and decomposition temperatures, which are desirable properties for stable and long-lasting electronic devices. The specific performance metrics for 6-Chlorobenzo[c] bldpharm.comlumiprobe.comnaphthyridine in either OLEDs or organic solar cells have not been reported.

Supramolecular Assemblies and Functional Materials Based on 6-Chlorobenzo[c]bldpharm.comlumiprobe.comnaphthyridine

The field of supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, has not yet seen published research involving 6-Chlorobenzo[c] bldpharm.comlumiprobe.comnaphthyridine. The ability of a molecule to form ordered, functional assemblies is key to creating novel materials with tailored properties, but the potential of this specific compound in forming such structures remains an open area for investigation.

Development of Chemical Sensors and Chemodosimeters

There is no available research on the development of chemical sensors or chemodosimeters based on 6-Chlorobenzo[c] bldpharm.comlumiprobe.comnaphthyridine. While the broader class of naphthyridine derivatives has been explored for sensing applications, the specific utility of the 6-chloro substituted version for detecting analytes has not been investigated or reported in scientific literature.

Future Research Directions and Challenges in 6 Chlorobenzo C 1 2 Naphthyridine Chemistry

Development of Asymmetric Synthetic Methodologies for Chiral Derivatives

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, as enantiomers of a compound often exhibit vastly different biological activities. Currently, there is a notable absence of established asymmetric synthetic routes for producing chiral derivatives of 6-chlorobenzo[c] nih.govbldpharm.comnaphthyridine. Research on related, but structurally different, naphthyridines highlights the feasibility and importance of such endeavors. For instance, a highly efficient asymmetric synthesis has been developed for the chiral tetrahydronaphthyridine core of a RORγt inverse agonist, which utilized an enantioselective transfer hydrogenation as the key step to establish the stereogenic center. nih.gov

However, applying these methodologies to the fully aromatic and rigid benzo[c] nih.govbldpharm.comnaphthyridine system presents a significant challenge. Future research should focus on:

Asymmetric Catalysis: Developing novel transition-metal catalysts or organocatalysts capable of enantioselective C-H functionalization or cross-coupling reactions on the pre-formed naphthyridine core.

Chiral Pool Synthesis: Utilizing chiral starting materials to construct the heterocyclic system in a stereocontrolled manner.

Substrate-Controlled Diastereoselective Reactions: Introducing chiral auxiliaries to the naphthyridine scaffold to direct subsequent transformations and then cleaving the auxiliary to yield the enantiopure product.

The successful development of these methods would be a critical step toward exploring the therapeutic potential of chiral 6-chlorobenzo[c] nih.govbldpharm.comnaphthyridine analogues.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of the 6-chlorobenzo[c] nih.govbldpharm.comnaphthyridine core is largely uncharted territory. The chlorine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse functional groups. However, the true potential lies in discovering transformations that are unique to this specific scaffold.

Studies on the related benzo[b] nih.govnih.govnaphthyridine isomer have revealed a rich reactivity, including the introduction of phenylethynyl and indolyl groups at the C1 position and subsequent ring-expansion reactions to form novel azocine (B12641756) systems. mdpi.comnih.gov These findings provide a blueprint for investigating the 6-chlorobenzo[c] nih.govbldpharm.comnaphthyridine system. Future research should aim to:

Investigate Site Selectivity: Determine the regioselectivity of various electrophilic and nucleophilic substitution reactions on the benzonaphthyridine core.

Explore Ring-Expansion and Rearrangement Reactions: Subject the scaffold to reactions with activated alkynes or other reagents known to induce skeletal rearrangements, potentially leading to novel heterocyclic systems with unique properties. mdpi.comsemanticscholar.org

Functionalize the Benzo Ring: Explore methods for selective functionalization of the benzo portion of the molecule, which could modulate electronic properties and steric hindrance.

A systematic study of these reactivity patterns is essential for building a diverse library of derivatives for screening and application development.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical synthesis is increasingly moving towards continuous flow and automated platforms to improve efficiency, safety, and scalability. goflow.at Traditional batch synthesis of complex heterocycles often involves multiple purification steps and the use of hazardous reagents at high temperatures, which can be challenging to scale up. nih.gov

Integrating the synthesis of 6-chlorobenzo[c] nih.govbldpharm.comnaphthyridine and its derivatives into flow chemistry platforms could offer significant advantages:

Enhanced Safety: Precise control over reaction temperature, pressure, and mixing in microreactors can minimize the risks associated with exothermic reactions or the use of unstable intermediates.

Improved Yield and Purity: The high surface-area-to-volume ratio in flow reactors can lead to better heat and mass transfer, resulting in faster reactions, higher yields, and fewer byproducts.

Scalability and Automation: Flow systems can be run continuously for extended periods to produce gram-to-kilogram quantities of material. acs.org Automation can enable rapid library synthesis by systematically varying reagents and reaction conditions.

Future work should focus on adapting established synthetic methods, such as the Friedländer reaction, for the continuous production of the benzonaphthyridine core and its subsequent derivatization. nih.govrsc.org

Advanced Computational Design and Predictive Modeling for New Analogues

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery and materials science. researchgate.net These methods can predict the properties of hypothetical molecules, prioritize synthetic targets, and provide insights into structure-activity relationships, thereby saving significant time and resources. For the 1,8-naphthyridine (B1210474) class of compounds, computational approaches have been widely used to design novel derivatives with potential anticancer and anti-mycobacterial activities. rsc.orgnih.govnih.gov

For the 6-chlorobenzo[c] nih.govbldpharm.comnaphthyridine scaffold, future research should leverage advanced computational tools to:

Virtual Screening: Create large virtual libraries of derivatives and use molecular docking to screen them against biological targets of interest, such as kinases or DNA topoisomerases. nih.govresearchgate.net

ADMET Prediction: Employ predictive models to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues early in the design phase. rsc.orgnih.gov

Quantum Chemical Calculations: Use methods like Density Functional Theory (DFT) to understand the electronic structure, reactivity, and spectroscopic properties of the scaffold, guiding the design of molecules with specific optical or electronic characteristics. acs.org

The synergy between computational prediction and experimental synthesis will be crucial for the rational design of new 6-chlorobenzo[c] nih.govbldpharm.comnaphthyridine analogues with tailored functions.

Table 1: Examples of In Silico Methods Applied to Naphthyridine Derivatives
MethodApplicationTarget ClassReference
Molecular DockingEvaluation of binding patterns in the active siteEnoyl-ACP reductase (InhA) from Mtb rsc.org
Molecular Dynamics (MD) SimulationsInvestigation of stability and intermolecular interactionsHuman Serotonin Transporter (hSERT) acs.org
ADMET PredictionAssessment of pharmacokinetic and toxicity propertiesGeneral (Anti-tubercular agents) nih.gov
SwissADME/Osiris Property ExplorerIn-silico screening and property evaluationAntitubercular Agents researchgate.net

Expansion of Applications in Smart Materials and Responsive Systems

Beyond their potential in medicinal chemistry, the unique photophysical properties of polycyclic aromatic nitrogen heterocycles make them attractive candidates for applications in materials science. The rigid, planar structure and tunable electronic properties of the 6-chlorobenzo[c] nih.govbldpharm.comnaphthyridine core suggest its potential use in "smart" materials.

Research on a flexible bis(7-methyl-1,8-naphthyridine-2-ylamino)methane ligand has demonstrated that 1,8-naphthyridine derivatives can act as fluorescent chemosensors, showing a selective response to metal ions like Cd(II). rsc.org This provides a strong foundation for exploring the 6-chlorobenzo[c] nih.govbldpharm.comnaphthyridine scaffold in similar roles. Future avenues of research include:

Fluorescent Sensors: Designing and synthesizing derivatives that can selectively detect specific ions, molecules, or changes in their environment (e.g., pH, temperature) through changes in their fluorescence emission.

Organic Light-Emitting Diodes (OLEDs): Investigating the electroluminescent properties of the scaffold and its metal complexes for use as emitters or host materials in OLED devices. acs.org

Photo-responsive Systems: Incorporating the benzonaphthyridine unit into larger molecular systems or polymers to create materials that change their properties (e.g., shape, color, conductivity) upon exposure to light.

Q & A

Q. What are the key strategies for synthesizing 6-chlorobenzo[C][1,8]naphthyridine derivatives, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step routes, starting with heterocyclic precursors such as 1,8-naphthyridinones or halogenated intermediates. Chlorination is critical: phosphoryl chloride (POCl₃) under reflux conditions is a standard method for introducing the chloro substituent, achieving ~84% yield in some cases . Cyclization steps may follow, using reagents like thionyl chloride (SOCl₂) or coupling agents (e.g., EDC/DCC) for amide bond formation . Solvent choice (e.g., dichloromethane or ethanol) and temperature control (20–100°C) are pivotal for minimizing side reactions. For example, highlights that adding dimethylformamide (DMF) to POCl₃ enhances reactivity in challenging chlorinations.

Q. How do substituents like the chloro group affect the electronic properties and biological activity of this compound?

  • Methodological Answer : The chloro group at position 6 increases electron-withdrawing effects, stabilizing the naphthyridine core and enhancing binding affinity to biological targets like enzymes or DNA. and demonstrate that chloro substituents improve intercalation properties in DNA-binding studies, as seen in analogs with similar structures. Computational modeling (e.g., DFT calculations) can quantify electronic effects, while comparative assays (e.g., UV-Vis titration) validate interactions with biomolecules .

Q. What analytical techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms purity (e.g., uses NMR to resolve tetrahydro-naphthyridine structures).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • UV-Vis Spectroscopy : Detects π→π* transitions in the aromatic system; reports λmax at 284 nm for a chloro-naphthyridine analog.
  • HPLC : Monitors purity (>95% is typical for pharmacological studies) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to resolve contradictions in reported yields or purity for this compound syntheses?

  • Methodological Answer : Discrepancies often arise from reagent quality, solvent polarity, or reaction time. For example, notes that POCl₃ purity directly impacts chlorination efficiency. Systematic optimization via Design of Experiments (DoE) is recommended:
  • Variables : Temperature (reflux vs. ambient), solvent (polar vs. nonpolar), and catalyst (e.g., ZnCl₂ in SOCl₂ reactions) .
  • Response Metrics : Yield (gravimetric analysis), purity (HPLC area%), and byproduct formation (TLC/MS).
    Cross-referencing synthetic protocols (e.g., vs. 12) helps identify critical parameters.

Q. What strategies enable functionalization of this compound for targeted pharmacological applications?

  • Methodological Answer : Post-synthetic modifications include:
  • Amide Coupling : Use EDC/HOBt with amines to introduce fluorobenzyl or methylphenyl groups at the 3-carboxamide position .
  • Nucleophilic Substitution : Replace the chloro group with alkoxy or amino groups via SNAr reactions (e.g., KCN for cyanation at position 3) .
  • Hydrolysis : Convert nitriles to carboxylic acids using KOH/EtOH (e.g., achieved 51% yield for a carboxamide derivative).
    Reaction progress should be monitored via IR spectroscopy (e.g., C≡N stretch at ~2200 cm⁻¹ for nitriles) .

Q. How can mechanistic studies elucidate the role of this compound in enzyme inhibition or DNA interaction?

  • Methodological Answer :
  • Kinetic Assays : Measure inhibition constants (Ki) using purified enzymes (e.g., acetylcholinesterase) and varying substrate concentrations .
  • Isotopic Labeling : Use ³²P-labeled DNA to quantify intercalation via gel electrophoresis or fluorescence quenching .
  • Molecular Docking : Simulate binding modes with software like AutoDock; references DNA-binding studies with similar naphthyridine-carboxamide complexes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.